Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride
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Overview
Description
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride is a derivative of cystine, an amino acid that plays a crucial role in the formation of disulfide bonds in proteins. This compound is often used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride can be synthesized through the reaction of cystine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like methanol, resulting in the formation of N,N′-bis-tert-butoxycarbonyl-L-cystine di-tert-butyl ester .
Industrial Production Methods
While specific industrial production methods for cystine di-tert-butyl ester are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated systems and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups in cystine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the ester groups, often requiring catalysts or specific reaction conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the thiol groups.
Biology: Facilitates the study of protein folding and disulfide bond formation.
Medicine: Potential use in drug development for targeting disulfide bonds in proteins.
Industry: Employed in the synthesis of complex organic molecules and pharmaceuticals
Mechanism of Action
The primary mechanism of action for cystine di-tert-butyl ester involves its role as a protecting group. By temporarily masking the thiol groups in cystine, it prevents unwanted reactions during peptide synthesis. The ester groups can be removed under mild conditions, restoring the thiol groups for further reactions .
Comparison with Similar Compounds
Similar Compounds
L-Cystathionine: Another amino acid derivative used in metabolic studies.
Di-tert-butyl dicarbonate: Commonly used as a protecting group for amines.
N,N′-bis-tert-butoxycarbonyl-L-cystine di-tert-butyl ester: A closely related compound used in similar applications
Uniqueness
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride is unique due to its specific application in protecting thiol groups during peptide synthesis. Its stability and ease of removal under mild conditions make it particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C14H28N2O4S2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-3-[[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6/h9-10H,7-8,15-16H2,1-6H3/t9-,10-/m0/s1 |
InChI Key |
KVVSTQBOEJNEKY-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)N)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N |
Origin of Product |
United States |
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